methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate
Description
Historical Context of Pyrazole-Benzothiazole Hybrid Research
The integration of pyrazole and benzothiazole scaffolds emerged as a strategic approach in medicinal chemistry following seminal work in the late 2010s. Early studies demonstrated that pyrazolo-benzothiazole hybrids exhibited notable cytotoxicity against diverse cancer cell lines, with compound 14 showing IC50 values below 5 µM against HT-29 colon and A549 lung carcinoma cells. Parallel research revealed antimicrobial potential, particularly against Staphylococcus aureus and Aspergillus fumigatus, with MIC values as low as 37 µg/mL. These findings catalyzed systematic exploration of substitution patterns, leading to the development of advanced derivatives like methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate.
Heterocyclic Pharmacophores in Medicinal Chemistry
The benzothiazole nucleus provides a planar aromatic system capable of intercalating with biological macromolecules, while the pyrazole ring introduces hydrogen-bonding capabilities through its nitrogen atoms. This dual functionality enables:
- DNA minor groove binding via the benzothiazole's flat aromatic surface
- Topoisomerase inhibition through pyrazole-mediated hydrogen bonding
- Enhanced solubility via carboxylate ester groups at position 6 of the benzothiazole
Recent DFT studies confirm that angular configurations in benzothiazole-pyrazole conjugates optimize molecular orbital interactions with biological targets, particularly through frontier molecular orbital (FMO) energy alignments.
Functional Group Relevance in Target Interaction
Critical functional groups in this compound include:
The methyl ester at benzothiazole C6 serves dual purposes: it acts as a prodrug moiety for potential hydrolysis to active carboxylic acid forms while maintaining synthetic stability during purification.
Research Evolution of Benzothiazole-Pyrazole Conjugates
Synthetic methodologies have evolved through three distinct phases:
Phase 1 (2015–2019):
- Initial hybrid synthesis via nucleophilic substitution reactions
- Limited structural diversity (e.g., simple methyl/ethyl esters)
Phase 2 (2020–2023):
- Introduction of microwave-assisted coupling techniques
- Development of regiospecific conjugation protocols
Phase 3 (2024–present):
- Computational-guided design using SwissADME and molecular docking
- Precision functionalization at pyrazole C3/C5 positions
Properties
IUPAC Name |
methyl 2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-19-7-9(13(18-19)22-2)12(20)17-15-16-10-5-4-8(14(21)23-3)6-11(10)24-15/h4-7H,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPFSLBGFBFEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds.
Coupling Reactions: The benzo[d]thiazole and pyrazole intermediates are then coupled using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Functional Group Modifications: Methoxy and methyl groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamido group using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy and methyl groups.
Reduction: Conversion of carboxamido groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its heterocyclic structure is similar to many bioactive molecules, making it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Variations
The compound’s structural analogs differ primarily in:
- Pyrrole/pyrazole substituents : Halogenation (Cl, F), methyl groups, or methoxy modifications.
- Alkoxy groups at position 4: Phenylethoxy, isopropoxy, or morpholino-containing substituents.
- Ester groups at position 6 : Methyl, tert-butyl, or hydrolyzed carboxylic acid derivatives.
Key Observations :
- Yield Trends: Bulky substituents (e.g., morpholino-phenylethoxy in 33s59) reduce yields (24–66%) compared to simpler groups (e.g., phenylethoxy in 30, 57%). Halogenated pyrroles (e.g., 6s4) show higher yields (73%) due to enhanced electrophilicity in coupling reactions .
- Reaction Optimization : Use of polar aprotic solvents (DMF) and bases (Na2CO3) improves efficiency for halogenated derivatives .
Spectroscopic and Physicochemical Properties
- 1H NMR Shifts: Pyrazole/pyrrole NH: Resonances at δ 12.1–12.8 ppm (DMSO-d6) indicate hydrogen bonding in halogenated analogs (e.g., 6s4: δ 12.27 ppm) . The target compound’s 3-methoxy-1-methylpyrazole group may reduce NH acidity, shifting this signal upfield. Aromatic protons: Substituents like pyrimidinylmethoxy (6s4: δ 8.18–8.13 ppm) or morpholino (33s59: δ 7.52–7.21 ppm) alter electron density, affecting chemical shifts .
- Solubility: Morpholino (33s59) and dimethylamino-propan-2-yloxy (49d) groups enhance water solubility compared to hydrophobic phenylethoxy derivatives .
Biological Activity
Methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate, a compound with the CAS number 1207050-20-1, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 346.4 g/mol. The structure features a pyrazole moiety linked to a benzo[d]thiazole ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₄S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 1207050-20-1 |
Research indicates that compounds containing pyrazole and thiazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties. For instance, derivatives similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis .
- Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives can inhibit inflammatory pathways. In particular, compounds exhibiting monoamine oxidase B (MAO-B) inhibitory activity also showed anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Anticancer Activity : A study on substituted pyrazoles revealed potent anti-proliferative effects against various tumor cell lines. One specific derivative demonstrated selective inhibition of human B-cell lymphoma cells while sparing normal cells, indicating its potential as a targeted cancer therapy .
- Antimicrobial Evaluation : In vitro evaluations highlighted that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogenic bacteria, showcasing their potential as effective antimicrobial agents .
- Analgesic Properties : Compounds derived from pyrazoles have also been studied for their analgesic properties in animal models, showing comparable efficacy to traditional analgesics .
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization.
- Monitor reaction progress using TLC or HPLC.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization requires systematic variation of parameters:
Q. Methodology :
- Use a fractional factorial design to test variables.
- Analyze outcomes via NMR and mass spectrometry to track purity.
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 6.51° between pyrazole and benzothiazole rings ).
- NMR Spectroscopy : Confirms proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).
Note : Complementary techniques (e.g., IR for carbonyl groups) reduce ambiguity.
Advanced: How to resolve contradictions in spectral data or crystallographic results?
Answer:
- Case Study : Discrepancies in dihedral angles (e.g., 34.02° vs. 23.06° between aromatic rings ) may arise from polymorphism.
Resolution Steps :- Re-crystallize under varied conditions (solvent, temperature).
- Perform DFT calculations to compare theoretical and experimental geometries.
- Validate with 2D NMR (e.g., NOESY for spatial proximity).
Advanced: How to design an environmental impact study for this compound?
Answer:
Framework (Adapted from INCHEMBIOL Project ) :
| Study Phase | Parameters | Method |
|---|---|---|
| Fate in Environment | Solubility, partition coefficients (log P) | OECD 105 (water solubility), OECD 117 (HPLC) |
| Biotic Impact | Ecotoxicity (algae, Daphnia) | OECD 201/202 standardized assays |
| Degradation | Hydrolysis, photolysis | OECD 111 (hydrolysis), sunlight simulation |
Q. Experimental Design :
- Use randomized block designs (split-split plots ) to account for variables like pH, temperature, and microbial activity.
Advanced: What strategies mitigate instability during synthesis or storage?
Answer:
- Incompatibility Notes : Avoid strong oxidizers (risk of decomposition to NOₓ/COₓ ).
- Storage : Argon atmosphere, desiccated at –20°C.
- Stabilizers : Add antioxidants (e.g., BHT) if radical degradation is observed.
Basic: What are the key applications in pharmacological research?
Answer:
While direct data is limited, structural analogs (e.g., benzothiazole-pyrazole hybrids) show:
- Anticancer Activity : Inhibition of kinase pathways.
- Antimicrobial Properties : Targeting bacterial cell walls.
Validation : Perform in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial screening).
Advanced: How to address low reproducibility in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
